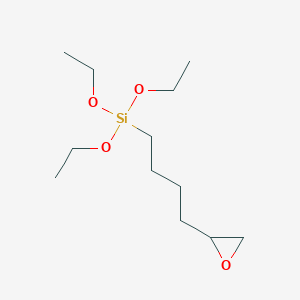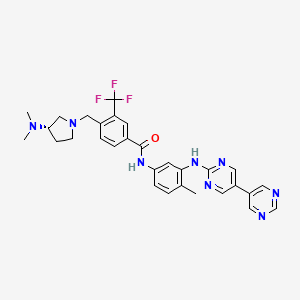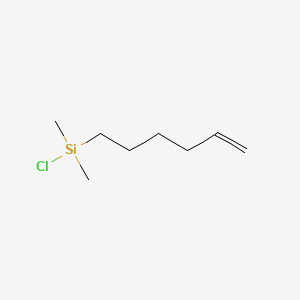
5-Hexenyldimethylchlorosilane
概要
説明
5-Hexenyldimethylchlorosilane is an organosilicon compound . It belongs to the family of alkenylchlorosilanes. This compound has applications in various fields, including material science, organic chemistry, and pharmaceuticals.
Molecular Structure Analysis
The molecular formula of 5-Hexenyldimethylchlorosilane is C8H17ClSi . It has an average mass of 176.759 Da and a monoisotopic mass of 176.078796 Da . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the 5-Hexenyldimethylchlorosilane molecule .Physical And Chemical Properties Analysis
5-Hexenyldimethylchlorosilane has a boiling point of 183-184°C, a density of 0.895 g/mL, and a refractive index of 1.4423 at 20°C . It is a liquid substance .科学的研究の応用
Hydrosilylation Catalyst Effect
5-Hexenylchlorosilanes, derived from 5-hexenyldimethylchlorosilane, are produced through hydrosilylation, catalyzed by platinum catalysts. Ether additives enhance the yield and regioselectivity of this process, reducing double-bond rearrangement isomers, like cis- or trans-4-hexenylchlorosilanes (Saiki, 2008).
Synthesis of Carbohydrate Linkers
5-Hexenyldimethylchlorosilane is utilized in synthesizing carbohydrate linkers. For instance, it's involved in the creation of a 2-silylethanol-based anomeric linker for carbohydrates, leading to the formation of 1-O-acyl derivatives (Wallberg et al., 1997).
Polymerization Applications
In the field of polymer science, 5-hexenyldimethylchlorosilane is a key player. It's introduced in organotitanium-mediated ethylene polymerizations to produce silane-terminated copolymers. This process demonstrates high activities and creates polymers with narrow polydispersities (Amin & Marks, 2006).
Sonochemical Reductive Coupling
The compound is also significant in sonochemical reductive coupling of dichlorosilanes containing the 5-hexenyl group. This process results in high molecular weight polymers and oligomeric fractions containing unreacted alkenyl groups (Kim & Matyjaszewski, 1989).
Safety And Hazards
特性
IUPAC Name |
chloro-hex-5-enyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClSi/c1-4-5-6-7-8-10(2,3)9/h4H,1,5-8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKBNSIOLMRTDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCC=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474030 | |
| Record name | 5-Hexenyldimethylchlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silane, chloro-5-hexen-1-yldimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
5-Hexenyldimethylchlorosilane | |
CAS RN |
30102-73-9 | |
| Record name | Silane, chloro-5-hexen-1-yldimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Hexenyldimethylchlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

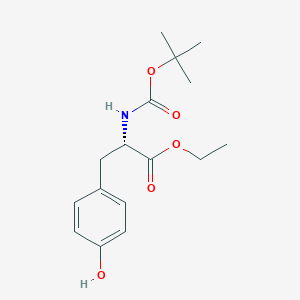

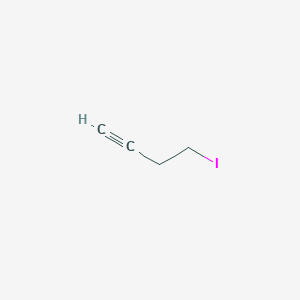
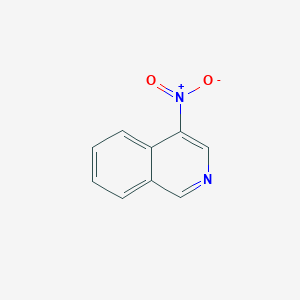
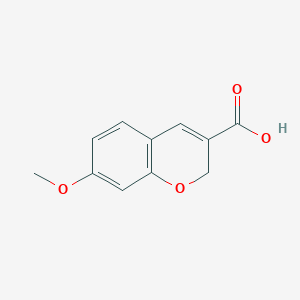
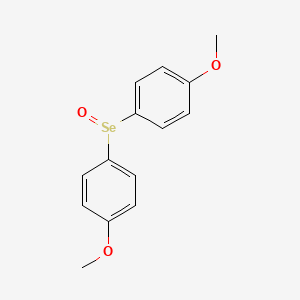
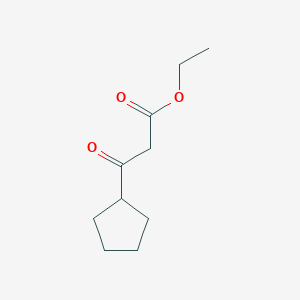
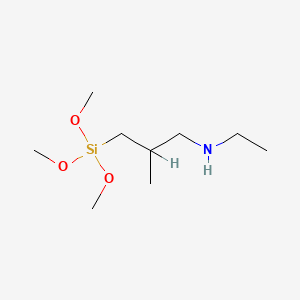
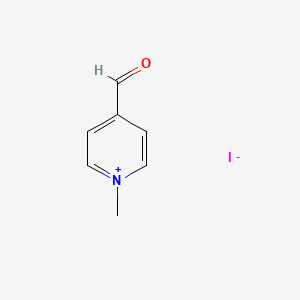
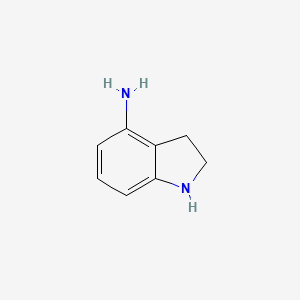
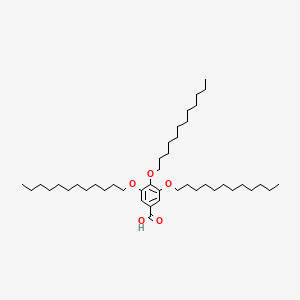
![4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1589704.png)
